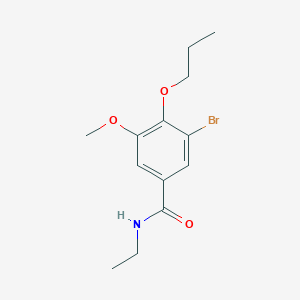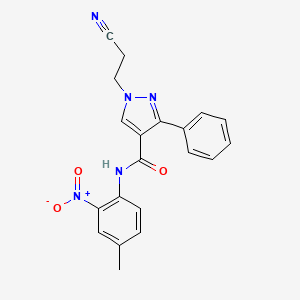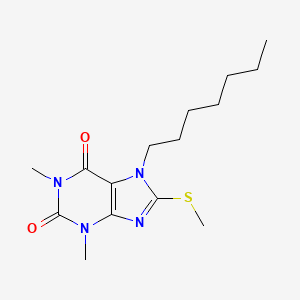
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide
Descripción general
Descripción
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide, also known as BRL37344, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide selectively activates beta-3 adrenergic receptors, which are predominantly expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to increased lipolysis and thermogenesis in adipose tissue, as well as relaxation of the detrusor muscle in the urinary bladder.
Biochemical and Physiological Effects:
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide has been shown to increase energy expenditure and reduce food intake in animal models. It also improves glucose tolerance and insulin sensitivity, suggesting that it may be useful in treating type 2 diabetes. 3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide has also been shown to relax airway smooth muscle, suggesting that it may be useful in treating asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide is a selective beta-3 adrenergic receptor agonist, which makes it a useful tool for studying the role of beta-3 adrenergic receptors in various physiological processes. However, its selectivity for beta-3 adrenergic receptors means that it may not be useful for studying the role of other adrenergic receptors in these processes.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide. One area of research could be to investigate its potential use in treating obesity and diabetes in humans. Another area of research could be to investigate its potential use in treating asthma in humans. Additionally, further studies could be conducted to better understand the mechanism of action of 3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure, reduce food intake, and improve glucose tolerance in animal models. 3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide has also been studied for its potential use in treating asthma, as it can relax airway smooth muscle.
Propiedades
IUPAC Name |
3-bromo-N-ethyl-5-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-6-18-12-10(14)7-9(8-11(12)17-3)13(16)15-5-2/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPQXBLUYMBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)

![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)

![2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170774.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4170782.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)
![1-({2-[(2-ethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4170796.png)
![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)
![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)
